N-cyclohexyl-N-methylpiperazine-1-sulfonamide
Description
N-Cyclohexyl-N-methylpiperazine-1-sulfonamide is a piperazine derivative featuring a sulfonamide group linked to a cyclohexyl substituent and a methyl group. Piperazine sulfonamides are known for their pharmacological versatility, including roles as enzyme inhibitors, receptor modulators, and antimicrobial agents .
Properties
IUPAC Name |
N-cyclohexyl-N-methylpiperazine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2S/c1-13(11-5-3-2-4-6-11)17(15,16)14-9-7-12-8-10-14/h11-12H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYZPRKKMXYLHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501253011 | |
| Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923156-09-6 | |
| Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923156-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexyl-N-methyl-1-piperazinesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501253011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 1-Cyclohexylpiperazine Intermediate
A critical precursor in the synthesis is 1-cyclohexylpiperazine, which is prepared via nucleophilic substitution of cyclohexyl halides with protected piperazine derivatives.
Typical procedure (based on patent CN112645901A):
Step 1: React cyclohexyl halide (preferably cyclohexyl bromide) with 1-Boc-piperazine in an organic solvent such as acetonitrile, in the presence of an inorganic base (potassium carbonate, sodium bicarbonate, or potassium bicarbonate). The reaction is carried out under reflux for 1–3 hours to yield 4-Boc-1-cyclohexylpiperazine (intermediate 1).
Step 2: Remove the Boc protecting group by refluxing intermediate 1 with an acid (hydrochloric or sulfuric acid) in methanol or ethanol for 2–4 hours, followed by solvent evaporation and precipitation with isopropanol to obtain 1-cyclohexylpiperazine hydrochloride.
Step 3: Neutralize the hydrochloride salt with a strong base (sodium hydroxide or potassium hydroxide) to pH 12–14, extract with dichloromethane or trichloromethane, evaporate the solvent, and purify the crude product by reduced pressure distillation to obtain pure 1-cyclohexylpiperazine.
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3, acetonitrile, reflux 1-3 h | Nucleophilic substitution to form 4-Boc-1-cyclohexylpiperazine | Avoids sodium triacetoxyborohydride, cost-effective |
| 2 | Acid (HCl or H2SO4), methanol/ethanol, reflux 2-4 h | Boc deprotection to yield hydrochloride salt | Precipitation with isopropanol |
| 3 | NaOH or KOH, extraction solvent, reduced pressure distillation | Neutralization, extraction, and purification | Final pure 1-cyclohexylpiperazine |
This method is advantageous due to its simplicity, cost-effectiveness, and minimal post-reaction workup.
Introduction of the Sulfonamide Group
The sulfonamide moiety is introduced by reacting the piperazine nitrogen with a sulfonyl chloride derivative under controlled conditions.
The reaction typically involves the nucleophilic substitution of the piperazine nitrogen with sulfonyl chlorides in the presence of a base (e.g., triethylamine) in an organic solvent such as ethyl acetate or dichloromethane.
The reaction is conducted at ambient or slightly elevated temperatures to ensure high yield and purity.
After completion, the product is purified by standard techniques such as recrystallization or chromatography.
Methylation of the Piperazine Nitrogen
The methyl group on the piperazine nitrogen is introduced either before or after sulfonamide formation, commonly via alkylation using methyl iodide or methyl sulfate under basic conditions.
Careful control of stoichiometry and reaction conditions is necessary to avoid over-alkylation or side reactions.
Reaction Conditions and Optimization
| Reaction Step | Typical Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution (Step 1) | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3, acetonitrile | Reflux (ca. 80°C) | 1–3 hours | 75–85 | Avoids expensive reducing agents |
| Boc deprotection (Step 2) | HCl or H2SO4, methanol or ethanol | Reflux (ca. 65–80°C) | 2–4 hours | 80–90 | Precipitation improves purity |
| Neutralization and extraction (Step 3) | NaOH or KOH, dichloromethane extraction | Room temperature | 1–2 hours | 85–95 | Reduced pressure distillation for purity |
| Sulfonamide formation | Sulfonyl chloride, base (e.g., triethylamine), organic solvent | Ambient to 40°C | 2–6 hours | 70–90 | Controlled addition to avoid side products |
| Methylation | Methyl iodide or methyl sulfate, base | Ambient to 50°C | 2–4 hours | 75–85 | Stoichiometric control critical |
Research Findings and Modifications
The synthetic route described above has been validated in multiple studies and patents, demonstrating reproducibility and scalability.
Modifications to the sulfonamide group or the piperazine substituents have been explored to tailor biological activity, solubility, and pharmacokinetic properties.
Alternative bases and solvents have been tested to optimize yield and reduce environmental impact, with potassium carbonate and acetonitrile being preferred for the initial substitution step due to their efficiency and cost-effectiveness.
The use of protecting groups such as Boc on piperazine nitrogen is critical to control regioselectivity and avoid side reactions during alkylation and sulfonamide formation.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Advantages |
|---|---|---|---|
| 1. Formation of 4-Boc-1-cyclohexylpiperazine | Cyclohexyl bromide, 1-Boc-piperazine, K2CO3, acetonitrile, reflux | Nucleophilic substitution | High yield, cost-effective |
| 2. Boc Deprotection | HCl or H2SO4, methanol/ethanol, reflux | Remove Boc protecting group | Simple workup, high purity |
| 3. Neutralization & Extraction | NaOH or KOH, dichloromethane extraction | Free base formation and purification | Efficient isolation and purification |
| 4. Sulfonamide Formation | Sulfonyl chloride, base (triethylamine), solvent | Introduce sulfonamide group | Controlled reaction, good yield |
| 5. Methylation | Methyl iodide or methyl sulfate, base | Introduce methyl substituent | Selective alkylation |
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N-methylpiperazine-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylpiperazine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound’s piperazine ring can interact with various biological pathways, modulating their activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The trifluoromethyl groups in 3c () enhance metabolic stability and electron-withdrawing properties, whereas the cyclohexyl group in the target compound likely increases steric bulk and lipophilicity .
- Synthetic Complexity : Pd-catalyzed reactions (e.g., ) are required for heterocyclic fused analogs, whereas simpler sulfonamides (e.g., ) utilize straightforward coupling steps .
Pharmacological and Metabolic Comparisons
- The cyclohexyl group in the target compound may reduce metabolic activation compared to smaller alkyl groups (e.g., methyl or ethyl), as seen in analogs with bulky substituents showing lower mutagenicity .
- Enzyme Interactions: Compounds with electron-deficient aromatic systems (e.g., nitrobenzenesulfonyl in 7c) demonstrate higher binding affinity to enzymes like cyclooxygenase-2 (COX-2), whereas the cyclohexyl group may favor nonpolar interactions in hydrophobic binding pockets .
Physicochemical Properties
- Lipophilicity : The cyclohexyl group in the target compound likely increases logP compared to N-(2-methoxyethyl)piperazine-1-sulfonamide (logP estimated <2), which has a polar methoxyethyl chain .
- Solubility : Sulfonamides with hydrophilic substituents (e.g., methoxyethyl in ) exhibit higher aqueous solubility, whereas bulky groups like benzhydryl () or cyclohexyl reduce solubility .
Biological Activity
N-cyclohexyl-N-methylpiperazine-1-sulfonamide is an organic compound that has garnered attention due to its significant biological activities, primarily attributed to its sulfonamide functional group. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by relevant research findings and data.
Chemical Structure and Properties
This compound has the molecular formula C₁₁H₂₃N₃O₂S and a molecular weight of 261.38 g/mol. The compound features a piperazine ring, which is a six-membered ring containing two nitrogen atoms, along with cyclohexyl and methyl substituents. The sulfonamide group is integral to its biological activity, influencing its solubility and interaction with biological targets.
Biological Activity
Antibacterial Properties
The sulfonamide moiety of this compound is known for its antibacterial properties. Sulfonamides function by inhibiting bacterial growth through interference with folic acid synthesis, which is crucial for bacterial cell proliferation. This mechanism positions the compound as a potential candidate for antibiotic development.
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, interacting with specific molecular targets such as receptors or enzymes. This interaction can lead to various biological effects, making it relevant in pharmacological studies aimed at drug development .
The mechanism of action involves binding to specific enzymes or receptors, altering their activity. For instance, studies have shown that this compound can inhibit certain kinases, which are crucial in various signaling pathways within cells . This alteration can affect cellular processes such as growth and metabolism.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study demonstrated that the compound exhibited significant antibacterial activity against various bacterial strains, supporting its potential use in treating infections caused by resistant bacteria .
- Cytotoxicity Assessments : In vitro cytotoxicity tests using Vero cells revealed that this compound had low cytotoxic effects, indicating a favorable safety profile for further pharmacological exploration .
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with related compounds can be insightful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-cyclohexyl-p-toluenesulfonamide | Contains a p-toluenesulfonamide moiety | Enhanced lipophilicity |
| N-(4-hydroxyphenyl)-N-methylpiperazine-1-sulfonamide | Substituted with a hydroxyphenyl group | Potentially increased bioactivity |
| N-(4-fluorophenyl)-N-methylpiperazine-1-sulfonamide | Fluorinated phenyl group | Enhanced metabolic stability |
The unique combination of cyclohexyl and methyl groups in this compound may influence its solubility and biological activity compared to these similar compounds.
Applications in Scientific Research
This compound is utilized in various research domains:
- Medicinal Chemistry : The compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
- Biological Studies : It is employed in studying enzyme inhibition and protein interactions, contributing to the understanding of disease mechanisms and drug interactions .
Q & A
Q. What are the optimal synthetic routes for N-cyclohexyl-N-methylpiperazine-1-sulfonamide, and what reaction conditions yield high purity?
Methodological Answer: The synthesis typically involves functionalizing the piperazine core with sulfonamide and cyclohexyl/methyl groups. Key steps include:
- Piperazine Functionalization: React piperazine with sulfonyl chlorides (e.g., cyclohexylsulfonyl chloride) in polar aprotic solvents (e.g., dichloromethane) under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- N-Methylation: Introduce the methyl group via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) in ethanol .
- Cyclohexyl Group Attachment: Use nucleophilic substitution or coupling reactions, such as Buchwald-Hartwig amination, with cyclohexyl halides in the presence of palladium catalysts .
Critical Parameters:
Q. How can researchers confirm the crystallinity and purity of this compound?
Methodological Answer:
- X-Ray Powder Diffraction (XRPD): Compare experimental diffractograms with reference patterns to confirm crystallinity and polymorphic form .
- Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): Assess thermal stability, dehydration, and melting behavior. A sharp endothermic peak in DSC indicates high crystallinity .
- HPLC-MS: Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to quantify purity (>98%) and detect impurities .
Advanced Research Questions
Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact the compound’s biological activity and receptor binding?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- Replace the cyclohexyl group with aromatic rings (e.g., phenyl) to evaluate changes in lipophilicity and π-π stacking interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., dopamine receptors) .
- Methyl group removal reduces steric hindrance, potentially enhancing solubility but decreasing metabolic stability .
- Experimental Validation:
Q. How can researchers resolve contradictions in solubility and stability data across studies?
Methodological Answer:
- Controlled Solubility Testing: Use standardized buffers (e.g., PBS pH 7.4, HEPES) and shake-flask methods at 25°C. Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline) .
- Stress Testing: Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the sulfonamide bond is a common instability pathway .
- Cross-Study Comparison: Normalize data by solvent system and analytical method. For example, solubility in DMSO (often used in assays) may overestimate aqueous solubility .
Q. What advanced analytical techniques are recommended for characterizing degradation products?
Methodological Answer:
- LC-HRMS: Couple liquid chromatography with high-resolution mass spectrometry to identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) .
- NMR Spectroscopy: Use 1H/13C NMR to track structural changes (e.g., loss of cyclohexyl protons in hydrolyzed products) .
- X-Ray Crystallography: Resolve the 3D structure of degradation byproducts to confirm bond cleavage sites .
Methodological Best Practices
Q. What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage: Keep in airtight containers under inert gas (argon) at -20°C to prevent oxidation and hygroscopic degradation .
- Handling: Use gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for DCM) to avoid hydrolysis .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal. Incinerate halogenated waste (e.g., chloroform) in approved facilities .
Q. How can researchers design experiments to optimize yield in multi-step syntheses?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to screen variables (e.g., temperature, catalyst loading). For example, a 2^3 factorial design can optimize coupling reaction yield by varying Pd catalyst (0.5–2 mol%), ligand (XPhos vs. BINAP), and solvent (toluene vs. dioxane) .
- In-Line Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress in real time and identify intermediates .
- Scale-Up Considerations: Maintain consistent stirring rates (≥500 rpm) and cooling/heating rates to avoid exothermic runaway reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
